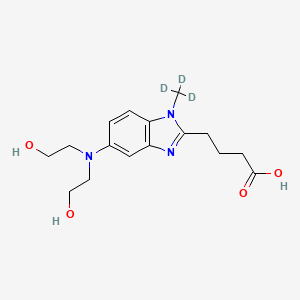

二羟基苯达莫司汀-d3

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Dihydroxy Bendamustine-d3, also known as Dihydroxy Bendamustine-d3, is a useful research compound. Its molecular formula is C16H23N3O4 and its molecular weight is 324.395. The purity is usually 95%.

BenchChem offers high-quality Dihydroxy Bendamustine-d3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dihydroxy Bendamustine-d3 including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

苯达莫司汀对 STAT3 的抑制

苯达莫司汀抑制转录 3 信号转导和激活剂 (STAT3),有助于其抗癌作用。这种抑制在无活性代谢物二羟基苯达莫司汀 (HP2) 中明显不存在,表明苯达莫司汀而非其代谢物的特定作用。研究表明,苯达莫司汀与 STAT3 结合,通过涉及共价键的机制影响其在癌细胞系中作为转录激活剂的功能,突出了其超越 DNA 烷基化的潜在治疗应用 (Iwamoto 等人,2017)。

药代动力学和药效学特征

苯达莫司汀经过快速水解形成代谢物,包括单羟基苯达莫司汀和二羟基苯达莫司汀,后者几乎或没有活性。这一过程和细胞色素 P450 1A2 在其消除中的最小参与表明药物相互作用的可能性很低,为其在特定患者群体中使用提供药代动力学基础,而不会因年龄、种族或性别而导致全身暴露发生显着改变 (Darwish 等人,2015)。

人尿中的代谢物分析

一项关于给药后人尿中苯达莫司汀代谢物分析的研究揭示了涉及各种转化和结合的广泛代谢,包括水解(主要途径)、半胱氨酸结合和随后的生物转化。这种全面的代谢物特征表明药物复杂的代谢及其衍生物在治疗功效和安全性中的作用 (Dubbelman 等人,2012)。

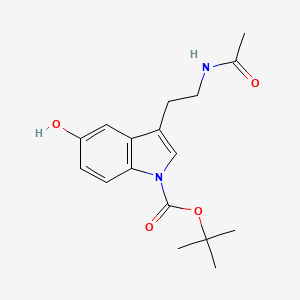

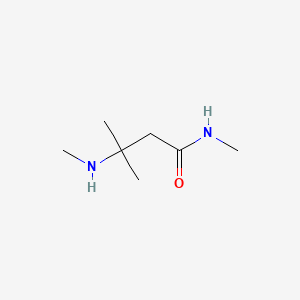

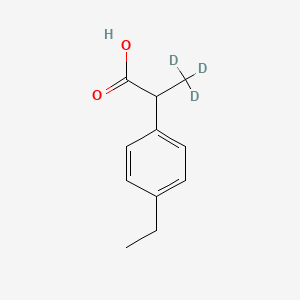

氘标记苯达莫司汀的合成

关于氘标记苯达莫司汀(包括二羟基苯达莫司汀-d3)合成的研究已经找到了一种有效的方法,使用 DCl 作为催化剂,D2O 作为氘源。这一过程允许高氘掺入,为临床研究和更深入地了解苯达莫司汀的药代动力学和动力学提供了有价值的工具,提供了对其代谢途径和潜在相互作用的见解 (Liu 等人,2018)。

作用机制

Target of Action

Dihydroxy Bendamustine-d3, a derivative of Bendamustine, primarily targets DNA within cells . Bendamustine is a bifunctional mechlorethamine derivative capable of forming electrophilic alkyl groups that covalently bond to other molecules . These alkyl groups interact with the DNA bases, leading to intra- and inter-strand crosslinks . This interaction with DNA is crucial for the compound’s cytotoxic effects .

Mode of Action

The mode of action of Dihydroxy Bendamustine-d3 involves the formation of covalent bonds with DNA bases, resulting in intra- and inter-strand crosslinks . This crosslinking leads to disruptions in the DNA structure, which inhibits DNA replication and transcription, ultimately resulting in cell death . The compound is active against both active and quiescent cells .

Biochemical Pathways

The biochemical pathways affected by Dihydroxy Bendamustine-d3 are primarily related to DNA synthesis and repair . The DNA crosslinks induced by the compound disrupt normal DNA replication and transcription processes . This disruption can lead to cell cycle arrest and apoptosis, affecting the growth and proliferation of cancer cells .

Pharmacokinetics

Bendamustine, from which Dihydroxy Bendamustine-d3 is derived, is rapidly metabolized in the body . After intravenous administration, Bendamustine concentrations peak at the end of the infusion . The compound is then rapidly hydrolyzed to monohydroxy-bendamustine and dihydroxy-bendamustine, which have little or no cytotoxic activity . Two active minor metabolites, M3 and M4, are primarily formed via CYP1A2 . The systemic exposure to Bendamustine is comparable between adult and pediatric patients .

Result of Action

The primary result of Dihydroxy Bendamustine-d3’s action is the induction of cell death . By causing intra- and inter-strand crosslinks in DNA, the compound disrupts normal cellular processes, including DNA replication and transcription . This disruption can lead to cell cycle arrest and apoptosis, effectively inhibiting the growth and proliferation of cancer cells .

Action Environment

The action of Dihydroxy Bendamustine-d3 can be influenced by various environmental factors. For instance, the presence of other drugs can affect the compound’s metabolism, particularly if these drugs interact with CYP1A2, the enzyme involved in Bendamustine metabolism . Additionally, factors such as the patient’s age, race, and sex have been shown to have no significant effect on systemic exposure to Bendamustine . The effect of hepatic/renal impairment on bendamustine pharmacokinetics remains to be elucidated .

生化分析

Biochemical Properties

Dihydroxy Bendamustine-d3, like Bendamustine, plays a role in biochemical reactions by causing intra- and inter-strand crosslinks between DNA bases resulting in cell death . It interacts with enzymes such as Cytochrome P450 (CYP) 1A2 . The nature of these interactions involves the formation of electrophilic alkyl groups that covalently bond to other molecules .

Cellular Effects

The effects of Dihydroxy Bendamustine-d3 on various types of cells and cellular processes are similar to those of Bendamustine. It influences cell function by causing cell death, impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of Dihydroxy Bendamustine-d3 involves its function as an alkylating agent. It forms intra- and inter-strand crosslinks between DNA bases, resulting in cell death . It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Bendamustine, from which it is derived, is known to have a triphasic elimination with an intermediate half-life of about 40 minutes

Metabolic Pathways

Dihydroxy Bendamustine-d3 is primarily metabolized via hydrolysis to monohydroxy (HP1) and dihydroxy-bendamustine (HP2) metabolites with low cytotoxic activity . Two active minor metabolites, M3 and M4, are primarily formed via CYP1A2 .

属性

IUPAC Name |

4-[5-[bis(2-hydroxyethyl)amino]-1-(trideuteriomethyl)benzimidazol-2-yl]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O4/c1-18-14-6-5-12(19(7-9-20)8-10-21)11-13(14)17-15(18)3-2-4-16(22)23/h5-6,11,20-21H,2-4,7-10H2,1H3,(H,22,23)/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQMDIDKYVZPCNV-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)N(CCO)CCO)N=C1CCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C2=C(C=C(C=C2)N(CCO)CCO)N=C1CCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-[1,2,4]Triazolo[3,4-b][1,3,5]triazepine](/img/structure/B589584.png)

![Ethyl 4-[ethoxy(dimethyl)silyl]butanoate](/img/structure/B589591.png)